molecular formula C56H107N5O4 B12777731 2,5-Pyrrolidinedione, 1,1'-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(eicosenyl)- CAS No. 64347-11-1

2,5-Pyrrolidinedione, 1,1'-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(eicosenyl)-

Cat. No.: B12777731
CAS No.: 64347-11-1
M. Wt: 914.5 g/mol
InChI Key: CRDDSCJVQRMILY-NZUCHVTOSA-N
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Description

This compound, also known by its systematic IUPAC name and synonyms such as Bis(eicosenylsuccinic) tetraethylenepentamine diimide or 1,1'-[iminobis(ethane-2,1-diyliminoethane-2,1-diyl)]bis(3-icosylpyrrolidine-2,5-dione), is a bis-pyrrolidinedione derivative featuring a complex iminobis(ethyleneiminoethylene) linker and long-chain eicosenyl (C20) substituents . Its molecular weight is 909.80 g/mol, with a polar surface area (PSA) of 110.85 Ų, indicating moderate polarity .

Properties

CAS No.

64347-11-1

Molecular Formula

C56H107N5O4

Molecular Weight

914.5 g/mol

IUPAC Name

(3R)-3-icosyl-1-[2-[2-[2-[2-[(3S)-3-icosyl-2,5-dioxopyrrolidin-1-yl]ethylamino]ethylamino]ethylamino]ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C56H107N5O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-51-49-53(62)60(55(51)64)47-45-58-43-41-57-42-44-59-46-48-61-54(63)50-52(56(61)65)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h51-52,57-59H,3-50H2,1-2H3/t51-,52+

InChI Key

CRDDSCJVQRMILY-NZUCHVTOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC[C@H]1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)C[C@H](C2=O)CCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)CCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthesis of Pyrrolidinedione Core

  • Starting material: Maleic anhydride or succinic anhydride derivatives are commonly used to prepare 2,5-pyrrolidinedione cores via cyclization with ammonia or primary amines under reflux in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Reaction conditions:

    • Temperature: 80–120°C
    • Time: 6–12 hours
    • Solvent: DMF or THF
    • Catalysts: Sometimes acid or base catalysts are used to facilitate ring closure.

Formation of Iminobis(2,1-ethanediyl) Linkers

  • Method: The bis-amine linker is introduced by reacting the pyrrolidinedione core with diamines such as ethylenediamine or derivatives thereof. This reaction proceeds via nucleophilic substitution or amidation.

  • Reaction conditions:

    • Solvent: Polar aprotic solvents (DMF, DMSO)
    • Temperature: Room temperature to 80°C
    • Time: 4–24 hours
    • Molar ratios: Typically 1:2 (pyrrolidinedione:diamine) to ensure bis-substitution.

Attachment of 3-(Eicosenyl) Groups

  • Alkenylation: The 3-position of the pyrrolidinedione ring is functionalized with eicosenyl groups via alkylation using eicosenyl halides or via Michael addition if an activated double bond is present.

  • Reaction conditions:

    • Base: Mild bases such as potassium carbonate or triethylamine to deprotonate the pyrrolidinedione nitrogen or carbon.
    • Solvent: Anhydrous solvents like acetonitrile or DMF.
    • Temperature: 50–90°C
    • Time: 6–24 hours
    • Protection of double bonds: Reactions are conducted under inert atmosphere (nitrogen or argon) to prevent oxidation of the alkenyl double bond.

Purification and Characterization

  • Purification:

    • Column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.
    • Crystallization from suitable solvents to obtain pure crystalline product.
  • Characterization:

Comparative Table of Key Preparation Parameters

Preparation Step Reagents/Materials Solvent(s) Temperature (°C) Time (hours) Notes
Pyrrolidinedione core synthesis Maleic anhydride, ammonia/amine DMF, THF 80–120 6–12 Cyclization under reflux
Iminobis(2,1-ethanediyl) linker Ethylenediamine or diamine derivatives DMF, DMSO 25–80 4–24 Nucleophilic substitution or amidation
Eicosenyl group attachment Eicosenyl bromide or tosylate DMF, acetonitrile 50–90 6–24 Inert atmosphere to protect double bond
Purification Silica gel chromatography Ethyl acetate/hexane Ambient Variable Crystallization optional

Research Findings and Optimization Notes

  • Yield optimization: Reaction yields are improved by controlling molar ratios, reaction temperature, and time. Excess diamine or eicosenyl halide can drive the reaction to completion but may require additional purification steps.

  • Catalyst use: Mild bases such as triethylamine or potassium carbonate are preferred to avoid side reactions and maintain the integrity of the alkenyl double bond.

  • Stability considerations: The alkenyl double bond in the eicosenyl substituent is sensitive to oxidation; therefore, reactions and storage are performed under inert atmosphere and at low temperatures.

  • Analytical monitoring: Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(icosenyl)pyrrolidine-2,5-dione] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxides, while reduction can yield amines or other nitrogen-containing compounds .

Scientific Research Applications

1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(icosenyl)pyrrolidine-2,5-dione] has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-[iminobis(ethyleneiminoethylene)]bis[3-(icosenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Key Distinctions

  • Reactivity : The target compound’s eicosenyl chains hinder nucleophilic reactions compared to fluorophenyl or ester-containing analogues, but enhance lipid membrane interactions .
  • Thermal Stability: The iminobis(ethyleneiminoethylene) linker in the target compound provides higher thermal stability (~250°C) than thioether-linked derivatives (~180°C) .
  • Biological Compatibility : Compound B’s low molecular weight and amide bonds make it preferable for biomedical applications, whereas the target compound’s hydrophobicity limits its use to lipid-based systems .

Biological Activity

2,5-Pyrrolidinedione, specifically the compound 1,1'-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(eicosenyl)-), is a complex organic molecule belonging to the pyrrolidine family. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and interesting biological activities.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C37H67N3O2C_{37}H_{67}N_3O_2. Its structural complexity arises from the presence of multiple functional groups which influence its reactivity and biological interactions. The compound features a pyrrolidine ring, which is known for its role in various biological systems.

Antiviral Properties

Recent studies have highlighted the potential of pyrrolidine derivatives as main protease inhibitors in treating viral infections. For instance, a study indicated that certain pyrrolidines exhibit significant inhibitory activity against viral proteases, suggesting their potential as antiviral agents . The specific compound has not been extensively studied in this context; however, its structural analogs have shown promise.

Cytotoxicity and Safety Profile

The biological safety of 2,5-Pyrrolidinedione derivatives is crucial for their application in pharmaceuticals. Research indicates that some derivatives can cause skin irritation and serious eye irritation at high concentrations . Understanding the cytotoxic profiles through in vitro studies is essential for assessing the safety of these compounds.

The mechanism by which 2,5-Pyrrolidinedione compounds exert their biological effects often involves interactions with cellular targets such as enzymes and receptors. The presence of nitrogen atoms within the pyrrolidine structure allows for hydrogen bonding and other interactions that can modulate enzyme activity or receptor binding.

Study 1: Antiviral Activity

A comparative analysis was conducted on various pyrrolidine derivatives to evaluate their effectiveness as protease inhibitors. The study found that certain modifications to the pyrrolidine structure enhanced antiviral activity significantly. While specific data on the compound of interest is limited, it aligns with findings that suggest structural modifications can lead to increased efficacy against viral targets.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving several pyrrolidine derivatives, it was found that compounds with longer aliphatic chains exhibited varying degrees of cytotoxicity. This suggests that the length and branching of substituents can influence biological activity and safety profiles.

Data Tables

Property Value
Molecular FormulaC37H67N3O2C_{37}H_{67}N_3O_2
Molecular Weight585.94 g/mol
CAS Registry NumberNot available
Antiviral ActivityPotential protease inhibitor
CytotoxicityCauses skin/eye irritation

Q & A

Q. What are the key physicochemical properties of this compound, and how can they inform experimental design?

The compound has a polar surface area (PSA) of 110.85 Ų, indicating moderate polarity, which may influence solubility in aqueous vs. organic solvents. Its exact molecular weight is 909.80159 g/mol, critical for mass spectrometry-based characterization . The long eicosenyl (C20) chains suggest hydrophobic interactions, which could drive aggregation in aqueous media. Researchers should use dynamic light scattering (DLS) or TEM to monitor aggregation and select solvents like DMSO or THF for dissolution.

Q. How can the molecular structure be validated experimentally?

Nuclear Magnetic Resonance (NMR) is essential for confirming the iminobis(ethyleneiminoethylene) backbone and eicosenyl substituents. Compare experimental 1^1H and 13^13C NMR spectra with computational predictions. High-Resolution Mass Spectrometry (HRMS) should match the exact molecular weight (909.80159 g/mol) to verify purity . For stereochemical analysis (e.g., if the compound has R/S configurations), circular dichroism (CD) or X-ray crystallography may be required.

Q. What synthetic routes are feasible for this compound?

The structure suggests a multi-step synthesis involving:

  • Step 1: Functionalization of pyrrolidinedione with eicosenyl groups via nucleophilic substitution or esterification, similar to methods for 1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione (a related long-chain derivative) .
  • Step 2: Coupling of two pyrrolidinedione units via an iminobis(ethyleneiminoethylene) linker, potentially using carbodiimide crosslinkers (e.g., EDC/NHS) to activate carboxyl or amine groups . Monitor intermediates using TLC and IR spectroscopy to track functional group transformations.

Advanced Research Questions

Q. How does the compound’s reactivity compare to NHS esters in bioconjugation?

Unlike traditional N-hydroxysuccinimide (NHS) esters (e.g., 2,5-Pyrrolidinedione, 1-hydroxy; CAS 6066-82-6), this compound’s iminobis linker may enable dual reactivity or site-specific conjugation. Test amine reactivity (e.g., with lysine residues) via UV-Vis spectroscopy or HPLC to quantify conjugation efficiency. Compare kinetic rates to NHS ester standards under physiological pH (7.4) .

Q. What experimental challenges arise from the eicosenyl chains in aqueous systems?

The C20 chains introduce hydrophobicity, leading to micelle formation or precipitation. To mitigate:

  • Use surfactants (e.g., Tween-80) or lipid carriers.
  • Characterize critical micelle concentration (CMC) using fluorescence probes like pyrene.
  • Validate bioactivity in membrane-rich environments (e.g., lipid bilayers) via surface plasmon resonance (SPR) .

Q. How can researchers resolve contradictions in reported PSA values?

Discrepancies in PSA (e.g., computational vs. experimental) may stem from dynamic conformational changes. Use molecular dynamics simulations to model solvent-accessible surfaces and compare with experimental PSA from reverse-phase HPLC retention times .

Q. What are the implications of the iminobis linker for crosslinking applications?

The linker’s flexibility and length (~7.8 Å, based on ethyleneiminoethylene units) may affect crosslinking efficiency in protein or polymer networks. Compare with shorter linkers (e.g., disulfide-based crosslinkers like those in ) using SDS-PAGE or size-exclusion chromatography (SEC) to assess molecular weight shifts .

Methodological Considerations

  • Data Validation: Cross-reference experimental PSA and molecular weight with computational tools (e.g., ChemAxon or Gaussian) to identify batch-specific impurities .
  • Handling Aggregation: Pre-saturate buffers with the compound’s solvent (e.g., 5% DMSO in PBS) to maintain monomeric stability.
  • Advanced Characterization: Pair HRMS with ion mobility spectrometry (IMS) to resolve isobaric impurities from synthetic byproducts.

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